molecular formula C25H29N2O5 B12360749 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-

1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-

Katalognummer: B12360749
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: FAQWDTRJLKQJBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- (hereafter referred to as Compound X) is a structurally complex molecule featuring:

  • A 2,2,6,6-tetramethylpiperidinyloxy backbone, which confers steric hindrance and radical stability.
  • A carboxylic acid group at the 4-position, enabling conjugation or salt formation.
  • An Fmoc-protected amino group ([(9H-fluoren-9-ylmethoxy)carbonyl]amino), commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection .

This hybrid structure integrates functionalities from both nitroxide radicals (e.g., TEMPO derivatives) and Fmoc-protected amino acids, suggesting dual applications in polymerization control and biomolecular synthesis.

Eigenschaften

Molekularformel

C25H29N2O5

Molekulargewicht

437.5 g/mol

InChI

InChI=1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)

InChI-Schlüssel

FAQWDTRJLKQJBN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine derivatives undergo hydrogenation over nickel catalysts to yield piperidines. For tetramethyl substitution, pre-functionalized pyridines (e.g., 2,6-lutidine) are alkylated at the 2 and 6 positions before reduction.

Petrenko-Kritschenko Reaction

This double Mannich reaction condenses two moles of an aldehyde with a primary amine and a β-keto ester to form 4-piperidones. Subsequent reduction (e.g., with NaBH4) yields 2,2,6,6-tetramethylpiperidine.

Example Protocol :

  • React benzaldehyde (2 equiv), methyl acetoacetate (1 equiv), and ammonium acetate in ethanol.
  • Isolate the 4-piperidone intermediate (yield: 65–70%).
  • Reduce the ketone with NaBH4 in methanol to obtain 2,2,6,6-tetramethylpiperidine.

Introduction of the C4 Amino and Carboxy Groups

The geminal amino and carboxy groups are introduced via:

Bucherer-Bergs Reaction

4-Oxo-2,2,6,6-tetramethylpiperidine is treated with ammonium carbonate and potassium cyanide to form a hydantoin intermediate. Acidic hydrolysis converts the hydantoin to 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine.

Reaction Conditions :

  • Hydantoin formation: 4-oxo-piperidine, (NH4)2CO3, KCN, H2O, 80°C, 12 h.
  • Hydrolysis: 6 M HCl, reflux, 6 h (yield: 50–55%).

Reductive Amination of β-Keto Acids

4-Oxo-piperidine reacts with ammonium acetate and sodium cyanoborohydride in the presence of a β-keto acid to directly yield the geminal amino-carboxy product. This one-pot method avoids isolation of intermediates.

Oxidation to the Nitroxide Radical

The secondary amine at the piperidine nitrogen is oxidized to a nitroxide radical using hydrogen peroxide and a tungstate catalyst.

Optimized Protocol :

  • Dissolve 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine (1 equiv) in aqueous Na2CO3.
  • Add Na2WO4·2H2O (0.05 equiv) and EDTA (0.04 equiv).
  • Slowly add 35% H2O2 (5 equiv) at 0°C.
  • Stir at 25°C for 72 h (yield: 85–90%).

Critical Considerations :

  • Excess H2O2 leads to over-oxidation to nitro compounds.
  • EDTA chelates metal impurities, preventing side reactions.

Fmoc Protection of the C4 Amino Group

The primary amine at C4 is protected using 9-fluorenylmethyloxycarbonyl azide (Fmoc-N3) under mild conditions to preserve the nitroxide.

Stepwise Procedure :

  • Activate the carboxy group as a mixed anhydride with isobutyl chloroformate in THF.
  • React with Fmoc-azide (1.2 equiv) in the presence of N-methylmorpholine.
  • Stir at 0°C for 2 h, then at 25°C for 12 h (yield: 75–80%).

Alternative Method :
Use Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF with DIEA (1.5 equiv) for 24 h (yield: 70–75%).

Characterization and Purification

Spectroscopic Analysis

  • EPR : Confirms nitroxide radical presence (g ≈ 2.006, triplet splitting from 14N).
  • NMR : Loss of NH2 signals post-Fmoc protection; carboxy proton at δ 12–13 ppm.
  • HPLC : Monitors Fmoc deprotection kinetics using UV detection at 301 nm.

Purification Techniques

  • Flash Chromatography : Silica gel with EtOAc/hexane (3:7) for nitroxide intermediates.
  • Ion-Exchange Resins : Remove unreacted Fmoc reagents using Dowex 50WX8.

Applications and Derivatives

  • Spin Labeling : The nitroxide moiety enables electron paramagnetic resonance (EPR) studies of peptide dynamics.
  • Peptide Synthesis : Serves as a protected amino acid residue in solid-phase synthesis.

Analyse Chemischer Reaktionen

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:
The compound is primarily utilized in the development of pharmaceutical agents targeting various diseases. Its unique structure allows it to interact effectively with biological targets, making it a candidate for designing new drugs.

2. Anticancer Research:
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

3. Antimicrobial Activity:
Preliminary studies suggest that the compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes could be explored further for developing new antibiotics.

Case Study 1: Anticancer Activity

In a study published by the University of Liverpool, researchers synthesized analogs of the compound to evaluate their efficacy against various cancer cell lines. The results demonstrated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Antimicrobial Properties

A collaborative study involving multiple institutions investigated the antimicrobial effects of this compound against resistant strains of bacteria. The findings indicated that specific derivatives showed promising results in inhibiting bacterial growth, suggesting potential for further development as an antibiotic .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Drug DevelopmentPotential for new drug design
Anticancer ResearchIncreased cytotoxicity in modified analogs
Antimicrobial ActivityEffective against resistant bacterial strains

Wirkmechanismus

The mechanism of action of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves its ability to act as a spin label due to the presence of the nitroxide radical. This radical interacts with molecular targets, allowing researchers to study the dynamics and interactions of proteins and other biomolecules. The Fmoc group provides stability and protection during peptide synthesis, ensuring the integrity of the amino acid sequence .

Vergleich Mit ähnlichen Verbindungen

TEMPO (2,2,6,6-Tetramethylpiperidinyl-1-oxyl)

  • Structure: Lacks the Fmoc-protected amino and carboxylic acid groups.
  • Applications : Widely used as a stable radical in controlled/living radical polymerization (CLRP) .

CS-TEMPO (2,2,6,6-Tetramethyl-4-(d-(+)-10-camphorsulfonyl)-1-piperidinyloxy)

  • Structure : Contains a camphorsulfonyl group instead of Fmoc.
  • Applications : Imparts chirality to polymers; used in stereoregular polymer synthesis .
  • Key Difference : Compound X’s Fmoc group allows orthogonal deprotection (e.g., via piperidine), enhancing utility in sequential SPPS workflows .

Spin-Labeled 9-Aminoacridines

  • Structure : 4-(2,2,6,6-Tetramethyl-1-piperidinyloxy) linked to acridine .
  • Applications : DNA intercalation probes; exhibit pH-dependent ESR signal changes due to nitroxide immobilization .
  • Key Difference : Compound X’s carboxy group enables covalent attachment to biomolecules (e.g., peptides), whereas acridine derivatives rely on intercalation .

Fmoc-Protected Piperidine Derivatives

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic Acid Hydrochloride

  • Structure : Similar to Compound X but lacks the piperidinyloxy oxygen and tetramethyl groups .
  • Applications : Building block in peptide synthesis.
  • Key Difference : Compound X’s tetramethyl groups enhance radical stability, making it suitable for combined radical/peptide synthesis applications .

1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid

  • Applications : SPPS of conformationally constrained peptides.
  • Key Difference : Compound X’s piperidinyloxy group enables dual functionality (radical stabilization + peptide synthesis) .

Functional and Physicochemical Properties

Property Compound X TEMPO CS-TEMPO 4-(Fmoc-amino)piperidine-4-carboxylic Acid
Molecular Weight ~450–500 g/mol (estimated) 156.22 g/mol ~400 g/mol (estimated) 384.84 g/mol
Solubility Polar aprotic solvents (DMF) Organic solvents (CH₂Cl₂) Chlorinated solvents DMF, DMSO
Stability Stable under SPPS conditions Air-stable radical Sensitive to strong acids Acid-labile (Fmoc cleavage)
Key Application Peptide-polymer conjugates Radical polymerization Chiral polymer synthesis Peptide synthesis

Biologische Aktivität

The compound 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- is a complex organic molecule notable for its potential biological applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid
  • Molecular Formula : C21H21NO5
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 653589-37-8

The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid functionality. The presence of the Fmoc group is significant as it is commonly used in peptide synthesis for protecting amino groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The Fmoc group enhances the compound's stability and solubility, facilitating its interaction with biological systems.

Antioxidant Activity

Research indicates that compounds containing piperidine derivatives exhibit notable antioxidant properties. The presence of the tetramethyl groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

Studies have shown that similar piperidine derivatives can act as inhibitors of specific enzymes such as proteases and kinases. This inhibition can disrupt various signaling pathways involved in cell proliferation and apoptosis, making these compounds potential candidates for cancer therapy.

Neuroprotective Effects

Some derivatives of piperidine are known to exhibit neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This compound may similarly influence neurochemical pathways, providing a basis for further investigation into its potential use in neurodegenerative diseases .

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Evaluate antioxidant activityDemonstrated significant free radical scavenging abilities.
Investigate enzyme inhibitionShowed promising inhibition against specific kinases associated with cancer growth.
Assess neuroprotective effectsIndicated modulation of neurotransmitter levels in vitro.

Synthesis Methods

The synthesis of 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- typically involves multi-step procedures starting from commercially available precursors. Key synthetic steps include:

  • Fmoc Protection : Protecting the amino group using Fmoc chloride.
  • Piperidine Ring Formation : Cyclization reactions to form the piperidine structure.
  • Carboxylic Acid Introduction : Final functionalization to introduce the carboxylic acid group.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Piperidinyloxy derivatives with Fmoc-protected amino groups?

The compound can be synthesized via multi-step protocols involving:

  • Fmoc Protection : Introduce the Fmoc group using 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amino group .
  • Piperidinyloxy Coupling : React the Fmoc-protected intermediate with a piperidinyloxy precursor using coupling reagents like EDC/HOAt in dichloromethane (DCM) .
  • Tetramethyl Substitution : Install the 2,2,6,6-tetramethyl groups via alkylation or Grignard reactions, ensuring steric control to avoid byproducts . Purification typically involves column chromatography (hexane/EtOAc) and recrystallization. Monitor yields using NMR and LC-MS .

Q. How should researchers characterize the purity and stereochemistry of this compound?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and Fmoc group integrity .
  • Chiral HPLC : To verify stereochemical purity, especially at the 4-carboxy-4-amino center .
  • Mass Spectrometry : HRMS (High-Resolution MS) for molecular weight validation .
  • Melting Point Analysis : Compare with literature values to assess crystallinity and impurities .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar Fmoc derivatives:

  • Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers away from ignition sources .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on reaction yields during Fmoc deprotection be resolved?

Contradictions often arise from:

  • Deprotection Conditions : Piperidine in DMF (20% v/v) is standard, but microwave-assisted cleavage (50°C, 10 min) may improve efficiency .
  • Byproduct Formation : Monitor for fluorenyl side-products via TLC or LC-MS. Adjust reaction time/temperature to minimize degradation .
  • Steric Hindrance : The tetramethyl groups may slow deprotection. Pre-activate the compound with sonication or use DBU as an alternative base .

Q. What strategies optimize solubility for in vitro bioactivity assays?

The compound’s hydrophobicity (due to Fmoc and tetramethyl groups) can be mitigated by:

  • Co-solvents : Use DMSO (≤5% v/v) with aqueous buffers. Test stability via UV-Vis spectroscopy .
  • Prodrug Design : Introduce a hydrolyzable ester at the carboxy group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. How do structural analogs inform SAR (Structure-Activity Relationship) studies for this compound?

Key analogs and insights include:

  • Fluorinated Derivatives : 3,5-Difluorophenyl substitutions enhance binding affinity to kinase targets .
  • Piperidine Modifications : Replacing piperidinyloxy with pyrrolidinyl groups alters conformational flexibility and target selectivity .
  • Fmoc vs. Boc Protection : Boc (tert-butoxycarbonyl) may reduce steric bulk but offers lower stability in acidic conditions .

Methodological Considerations

Q. What experimental designs validate the compound’s stability under physiological conditions?

Conduct:

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .
  • Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation products .

Q. How can researchers address discrepancies in NMR data caused by tetramethyl groups?

The 2,2,6,6-tetramethyl substitution may split signals or cause peak broadening. Solutions include:

  • High-Field NMR (≥500 MHz) : Resolve overlapping peaks .
  • Variable Temperature NMR : Reduce line broadening by heating the sample to 50°C .
  • 2D NMR (COSY, HSQC) : Assign quaternary carbons and confirm spatial proximity of methyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.